1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol is an organic compound with the molecular formula CHO and a molecular weight of 176.21 g/mol. This compound serves as an important intermediate in the synthesis of Varenicline, a medication used to aid smoking cessation by acting as a partial agonist at nicotinic acetylcholine receptors . The compound is characterized by its unique molecular structure and specific chemical properties that make it relevant in various scientific applications.
1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol is classified as a bicyclic compound due to its fused ring structure. It belongs to the category of diols, which are organic compounds containing two hydroxyl (-OH) groups. The presence of these functional groups contributes to its reactivity and potential applications in organic synthesis.
The synthesis of 1,2,3,4-tetrahydro-1,4-methano-naphthalene-2,3-diol typically involves multi-step reactions starting from simpler naphthalene derivatives. One common method includes the reduction of naphthalene-2,3-diol using reducing agents such as lithium aluminum hydride or sodium borohydride .
The synthesis process can be summarized as follows:
The molecular structure of 1,2,3,4-tetrahydro-1,4-methano-naphthalene-2,3-diol features two fused rings with hydroxyl groups located at the 2 and 3 positions of the naphthalene system. The compound exhibits intra-molecular hydrogen bonding which stabilizes its structure .
1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol can participate in various chemical reactions typical of diols:
The reactivity of this compound is largely attributed to the hydroxyl groups which can act as nucleophiles or electrophiles depending on the reaction conditions .
The mechanism of action for 1,2,3,4-tetrahydro-1,4-methano-naphthalene-2,3-diol primarily relates to its role as an intermediate in the synthesis of Varenicline. As a partial agonist at nicotinic receptors, it mimics acetylcholine's action but with reduced efficacy. This mechanism helps alleviate withdrawal symptoms in smoking cessation therapy by modulating neurotransmitter release .
Research indicates that compounds like 1,2,3,4-tetrahydro-1,4-methano-naphthalene-2,3-diol interact with specific receptor sites leading to altered physiological responses associated with nicotine addiction.
Relevant data from chemical databases confirm these properties and their implications for handling and application in research settings .
1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol finds applications primarily in scientific research:
This compound serves as a valuable tool in medicinal chemistry and pharmacology due to its structural characteristics and biological relevance .
The stereoselective synthesis of 1,2,3,4-tetrahydro-1,4-methano-naphthalene-2,3-diol hinges on catalytic asymmetric dihydroxylation. This transformation installs two vicinal hydroxyl groups with precise spatial orientation, critical for its role as a varenicline intermediate [3] [6]. Two dominant approaches exist:
Chemoenzymatic Routes: Pseudomonas putida ML2 catalyzes enantioselective cis-dihydroxylation of naphthalene derivatives, yielding enantiopure intermediates hydrogenated to the title compound. This approach provides access to both (2S,3S)- and (2R,3R)- enantiomers, essential for chiral pharmaceutical synthesis [3].
Table 1: Asymmetric Dihydroxylation Catalyst Systems
Catalyst | Oxidant/Co-factor | Stereoselectivity | Yield | Key Advantage |
---|---|---|---|---|
OsO₄ (0.26 mol%) | NMO | (1R,2R,3S,4S)-rel | 89% | High scalability |
Pseudomonas putida ML2 | Bacterial metabolites | Enantiopure (2S,3S) | Moderate | Avoids heavy metals |
Osmium(VIII) oxides facilitate oxidative cyclization through concerted [3+2] cycloadditions, forming osmate esters hydrolyzed to cis-diols. The intramolecular O–H⋯O hydrogen bond stabilizes the product, generating an S(5) ring motif [2] [4]. Key advancements address toxicity and waste issues:
The cis configuration is essential for downstream conversion to varenicline, as trans-diols impede cyclization efficiency [6].
Solvent polarity directly influences dihydroxylation kinetics and stereochemical outcomes. Optimized conditions use mixed-solvent systems to balance substrate solubility and transition-state stability:
Kinetic studies reveal pseudo-first-order dependence on the alkene substrate, with rate constants increasing 3-fold in ternary solvent mixtures due to enhanced OsO₄ activation [3] [4].
Solvent System | Reaction Time (h) | cis:trans Selectivity | Crystallinity |
---|---|---|---|
Acetone | >72 | 10:1 | Low, amorphous solid |
Acetone/t-BuOH/H₂O (8:1:1) | 60 | >20:1 | High, needle crystals |
t-BuOH/H₂O (9:1) | 84 | 15:1 | Moderate, aggregates |
NMO regenerates catalytic Os(VIII) from Os(VI) species, driving the dihydroxylation to completion. Its role extends beyond stoichiometric reoxidation:
Post-reaction processing involves filtration to remove insoluble osmate byproducts, followed by solvent exchange to acetone for crystallization. This achieves >98% diol purity, eliminating residual NMO without chromatography [4].
NMO Equivalents | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|
0.8 | 72 | 65 | Significant |
1.03 | 60 | 89 | Negligible |
1.2 | 55 | 74 | Moderate |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7